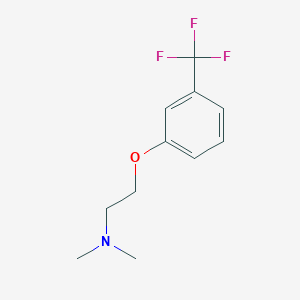

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine

Description

Properties

IUPAC Name |

N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-15(2)6-7-16-10-5-3-4-9(8-10)11(12,13)14/h3-5,8H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYALXLYWVCFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358339 | |

| Record name | N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001541-07-6 | |

| Record name | N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine mechanism of action"

An In-Depth Technical Guide to the Mechanism of Action of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine (Fluoxetine)

Introduction

This compound, widely known as fluoxetine, is a cornerstone in the pharmacological treatment of major depressive disorder and other psychiatric conditions.[1][2][3] Marketed under brand names such as Prozac, it was one of the first selective serotonin reuptake inhibitors (SSRIs) to be introduced, revolutionizing the management of depression due to its improved side-effect profile compared to older classes of antidepressants.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms that underpin the therapeutic effects of fluoxetine, intended for researchers, scientists, and professionals in the field of drug development.

Primary Mechanism of Action: Selective Serotonin Transporter (SERT) Inhibition

The principal mechanism of action of fluoxetine is its potent and selective inhibition of the serotonin transporter (SERT).[1][3][5][6] Serotonin, or 5-hydroxytryptamine (5-HT), is a critical neurotransmitter in the central nervous system, modulating mood, cognition, and various physiological processes. The action of serotonin in the synaptic cleft is terminated by its reuptake into the presynaptic neuron via SERT.

Fluoxetine exhibits a high binding affinity for SERT, effectively blocking the reuptake of serotonin.[7][8] This blockade leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing and prolonging serotonergic neurotransmission.[2][6] A key feature of fluoxetine's pharmacological profile is its high selectivity for SERT over the transporters for other monoamines, such as norepinephrine (NET) and dopamine (DAT).[2][7] This selectivity is a significant factor in its favorable side-effect profile compared to less selective antidepressants like tricyclic antidepressants (TCAs).[3] The active metabolite of fluoxetine, norfluoxetine, also potently inhibits serotonin reuptake and has a long half-life, contributing to the sustained therapeutic effect of the drug.[2][4]

| Transporter | Fluoxetine Ki (nM) |

| SERT (Serotonin) | 0.8 - 2.6 |

| NET (Norepinephrine) | 130 - 320 |

| DAT (Dopamine) | 1300 - 2500 |

Table 1: Representative binding affinities (Ki) of fluoxetine for monoamine transporters. Lower Ki values indicate higher binding affinity. Data synthesized from multiple sources.

Downstream Consequences of SERT Inhibition

The therapeutic effects of fluoxetine are not immediate and typically emerge after several weeks of continuous treatment.[1] This delay is attributed to a series of adaptive changes in the serotonergic system that occur as a consequence of sustained SERT inhibition.

Acutely, the increased synaptic serotonin levels activate presynaptic 5-HT1A autoreceptors, which function as a negative feedback mechanism, leading to a decrease in the firing rate of serotonergic neurons and serotonin release.[9] However, with chronic administration of fluoxetine, these 5-HT1A autoreceptors become desensitized and downregulated.[2] This desensitization lifts the "brake" on serotonergic neuronal firing, resulting in a sustained increase in serotonin release and neurotransmission in key brain regions.[9] This neuroadaptive process is believed to be a critical step in the manifestation of the antidepressant effects of fluoxetine.[2][10]

Caption: Mechanism of SERT inhibition by fluoxetine and downstream effects.

Secondary Pharmacological Actions

Beyond its primary action on SERT, fluoxetine interacts with other molecular targets, which may contribute to its overall therapeutic profile and side effects.

5-HT2C Receptor Antagonism

Fluoxetine and its metabolite norfluoxetine act as antagonists at 5-HT2C receptors.[1][11][12] The 5-HT2C receptor is involved in the regulation of mood, anxiety, and appetite. Antagonism of these receptors is thought to contribute to some of fluoxetine's activating properties, which can manifest as anxiety, insomnia, and agitation in some patients.[1] Furthermore, blockade of 5-HT2C receptors can lead to an increase in the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant effects.[2][13]

Sigma-1 Receptor Agonism

Fluoxetine has been shown to act as an agonist at the sigma-1 receptor.[2][14][15][16][17] Sigma-1 receptors are intracellular chaperones that are implicated in a variety of cellular functions, including the modulation of ion channels and intracellular signaling pathways. The agonistic activity of fluoxetine at sigma-1 receptors may contribute to its neuroprotective and antidepressant effects through mechanisms that are independent of serotonin reuptake inhibition.[15][17]

| Secondary Target | Fluoxetine Ki (nM) | Pharmacological Action |

| 5-HT2C Receptor | 65 - 200 | Antagonist |

| Sigma-1 Receptor | 191 - 300 | Agonist |

Table 2: Binding affinities and actions of fluoxetine at key secondary targets. Data synthesized from multiple sources.[11][14][17]

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of the mechanism of action of compounds like fluoxetine relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Assays

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for a specific receptor or transporter.[18][19][20]

-

Principle: A radiolabeled ligand with known high affinity for the target (e.g., [3H]-citalopram for SERT) is incubated with a preparation of membranes from cells or tissues expressing the target. The displacement of the radioligand by increasing concentrations of the test compound (fluoxetine) is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

-

Step-by-Step Protocol (Competitive Binding for SERT):

-

Prepare cell membranes from a stable cell line expressing human SERT or from brain tissue (e.g., rat cortex).

-

In a 96-well plate, add a fixed concentration of radioligand (e.g., [3H]-citalopram).

-

Add increasing concentrations of unlabeled fluoxetine.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of fluoxetine to determine the IC50 and subsequently calculate the Ki value.

-

Caption: Workflow for a radioligand binding assay.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells.[21][22][23]

-

Principle: Cells expressing the transporter of interest (e.g., SERT) are incubated with a fluorescent substrate or a radiolabeled neurotransmitter (e.g., [3H]-serotonin). The uptake of the substrate into the cells is measured in the presence and absence of the test compound. A reduction in uptake indicates inhibition of the transporter.

-

Step-by-Step Protocol (Fluorescence-Based):

-

Plate cells stably expressing human SERT in a 96- or 384-well plate.

-

Pre-incubate the cells with varying concentrations of fluoxetine.

-

Add a fluorescent substrate that is a mimetic of serotonin.

-

Incubate to allow for substrate uptake.

-

Measure the intracellular fluorescence using a fluorescence plate reader.

-

Calculate the percent inhibition of uptake at each concentration of fluoxetine to determine the IC50 value.

-

Caption: Workflow for a neurotransmitter uptake assay.

In Vivo Techniques

In Vivo Microdialysis

This technique allows for the measurement of extracellular concentrations of neurotransmitters in the brains of freely moving animals, providing a dynamic view of drug effects on neurochemistry.[24][25][26][27]

-

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region (e.g., the hippocampus or prefrontal cortex). The probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters in the extracellular space diffuse across the membrane and into the perfusate, which is collected and analyzed, typically by high-performance liquid chromatography (HPLC).

-

Experimental Overview:

-

A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.

-

After a recovery period, the animal is placed in a behavioral arena, and the probe is perfused with artificial cerebrospinal fluid.

-

Baseline samples of the dialysate are collected to determine basal extracellular serotonin levels.

-

Fluoxetine is administered (e.g., systemically or locally through the probe).

-

Dialysate samples are continuously collected and analyzed to measure the change in extracellular serotonin concentrations over time.

-

Conclusion

The mechanism of action of this compound (fluoxetine) is multifaceted, with its primary therapeutic efficacy stemming from the selective and potent inhibition of the serotonin transporter. The ensuing increase in synaptic serotonin initiates a cascade of neuroadaptive changes, including the desensitization of 5-HT1A autoreceptors, which is thought to be crucial for its antidepressant effects. Furthermore, its interactions with secondary targets, such as 5-HT2C and sigma-1 receptors, likely contribute to its overall pharmacological profile. A thorough understanding of these intricate mechanisms, elucidated through a combination of in vitro and in vivo experimental approaches, is vital for the rational design and development of novel therapeutics for psychiatric disorders. Future research will continue to unravel the complex interplay between these molecular targets and the downstream signaling pathways that ultimately govern the therapeutic response to fluoxetine.

References

-

Sohel, M., Shutter, M. C., & Molla, M. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia. (2024). Fluoxetine. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluoxetine. In PubChem. Retrieved from [Link]

-

PharmGKB. (n.d.). fluoxetine. Retrieved from [Link]

-

Slideshare. (2016). Anti depressant ( fluoxetine). [Link]

-

Ni, Y. G., & Miledi, R. (1997). Blockage of 5HT2C serotonin receptors by fluoxetine (Prozac). Proceedings of the National Academy of Sciences of the United States of America, 94(5), 2036–2040. [Link]

-

Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Fluoxetine, a selective inhibitor of serotonin uptake. Life sciences, 57(5), 411–441. [Link]

-

Patsnap. (2024). What is the mechanism of Fluoxetine Hydrochloride? [Link]

-

Dr. Oracle. (2025). What other receptors does fluoxetine (Selective Serotonin Reuptake Inhibitor) act on besides the serotonin transporter? [Link]

-

Benfield, P., Heel, R. C., & Lewis, S. P. (1986). Fluoxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness. Drugs, 32(6), 481–508. [Link]

-

Psychopharmacology Institute. (2023). Fluoxetine Practical Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]

-

Ni, Y. G., & Miledi, R. (1997). Blockage of 5HT2C serotonin receptors by fluoxetine (Prozac). Proceedings of the National Academy of Sciences of the United States of America, 94(5), 2036–2040. [Link]

-

Semantic Scholar. (n.d.). Blockage of 5HT2C serotonin receptors by fluoxetine (Prozac). Retrieved from [Link]

-

Gesele, C. M., & Cunningham, K. A. (2000). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Synapse (New York, N.Y.), 38(4), 460–470. [Link]

-

ResearchGate. (n.d.). Are fluoxetine's effects due to sigma-1 receptor agonism? Retrieved from [Link]

-

Yoshitake, T., & Kehr, J. (2004). Functional Interaction between Serotonin and Other Neuronal Systems: Focus on In Vivo Microdialysis Studies. Journal of the Pharmaceutical Society of Japan, 124(8), 505-519. [Link]

-

Kalipatnapu, S., Ponnuri, V., & Yeleswaram, S. (2004). Evaluation of the neuropharmacodynamics of paroxetine in vivo utilizing microdialysis. International journal of pharmaceutics, 269(1), 137–142. [Link]

-

Müller, C. P. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 13(9), 879–891. [Link]

-

Abdallah, C. G., & Krystal, J. H. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 4(5), 721–723. [Link]

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Transporter Inhibition: Selective Serotonin Reuptake Inhibitors. Retrieved from [Link]

-

Columbia University Department of Psychiatry. (2018). Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants. [Link]

-

Dawnbreaker Health. (n.d.). The Serotonin System Part 1: SSRIs and SERT inhibition. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Psychiatric Times. (2005). Understanding the Role of Sigma-1 Receptors in Psychotic Depression. [Link]

-

Hashimoto, K. (2023). Affinity and pharmacology of SSRIs for serotonin transporter, sigma-1 receptor and action at ASM. Discover Mental Health, 3(1), 9. [Link]

-

Hashimoto, K. (2013). Sigma-1 receptor agonists and their clinical implications in neuropsychiatric disorders. Expert review of clinical pharmacology, 6(1), 55–66. [Link]

-

de Oliveira, T. A., de Freitas, R. L., & Coimbra, N. C. (2020). Chronic Fluoxetine Impairs the Effects of 5-HT1A and 5-HT2C Receptors Activation in the PAG and Amygdala on Antinociception Induced by Aversive Situation in Mice. Frontiers in pharmacology, 11, 247. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Forrest, L. R., Tavoulari, S., Rudnick, G., & Honig, B. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(30), 9558–9567. [Link]

-

Wikipedia. (2024). Sertraline. [Link]

-

Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. [Link]

-

Thompson, B. J., Jessen, T., Henry, L. K., & Blakely, R. D. (2014). Essential Contributions of Serotonin Transporter Inhibition to the Acute and Chronic Actions of Fluoxetine and Citalopram in the SERT Met172 Mouse. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 39(3), 623–636. [Link]

-

Benmansour, S., Cecchi, M., & Frazer, A. (2000). Serotonin Clearance In Vivo Is Altered to a Greater Extent by Antidepressant-Induced Downregulation of the Serotonin Transporter than by Acute Blockade of this Transporter. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(17), 6664–6670. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

-

Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(15), e1543. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. [Link]

Sources

- 1. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fluoxetine - Wikipedia [en.wikipedia.org]

- 3. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluoxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti depressant ( fluoxetine) | PPTX [slideshare.net]

- 6. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]

- 7. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors [web.williams.edu]

- 9. The Serotonin System Part 1: SSRIs and SERT inhibition – Dawnbreaker Health [dawnbreakerhealth.com]

- 10. Sertraline - Wikipedia [en.wikipedia.org]

- 11. Blockage of 5HT2C serotonin receptors by fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 14. researchgate.net [researchgate.net]

- 15. psychiatrictimes.com [psychiatrictimes.com]

- 16. researchgate.net [researchgate.net]

- 17. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scite.ai [scite.ai]

- 19. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. moleculardevices.com [moleculardevices.com]

- 22. moleculardevices.com [moleculardevices.com]

- 23. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 24. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Functional Interaction between Serotonin and Other Neuronal Systems: Focus on In Vivo Microdialysis Studies [jstage.jst.go.jp]

- 26. Evaluation of the neuropharmacodynamics of paroxetine in vivo utilizing microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, a molecule of significant interest within contemporary drug discovery programs. While experimental data for this specific entity remains limited, this document leverages high-fidelity computational predictions to establish a foundational physicochemical profile. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted values for key parameters but also detailed, field-proven experimental protocols for their validation. The synthesis of this molecule is also discussed, providing a holistic view for its potential inclusion in research and development pipelines.

Introduction: The Strategic Importance of Fluorination in Modern Drug Design

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is a bioisostere of several functional groups and is prized for its ability to modulate a molecule's physicochemical and pharmacological properties favorably. Its introduction can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to enhance binding affinity to biological targets.[1][2][3] The carbon-fluorine bond's strength contributes to the overall stability of the molecule, often leading to a longer biological half-life.[3]

The subject of this guide, this compound, combines the advantageous trifluoromethyl group with a phenoxyethanamine scaffold. The phenoxyalkyl amine framework is a "privileged scaffold," appearing in numerous biologically active compounds across a range of therapeutic areas.[4] This guide will provide a detailed examination of the predicted physicochemical properties of this molecule, offering a critical starting point for its evaluation in drug discovery projects.

Molecular Identity and Predicted Physicochemical Profile

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₄F₃NO

-

Molecular Weight: 233.23 g/mol

-

Chemical Structure:

The following table summarizes the predicted physicochemical properties, generated using the SwissADME web tool, a widely used and respected platform for in silico drug discovery.[5][6][7]

| Property | Predicted Value | Significance in Drug Development |

| pKa (Basic) | 8.75 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interaction. |

| logP (Octanol/Water) | 3.15 | A key measure of lipophilicity; influences absorption, distribution, metabolism, and excretion (ADME). |

| Aqueous Solubility (logS) | -3.56 | Predicts the extent to which the compound will dissolve in water, a critical factor for bioavailability. |

| Polar Surface Area (PSA) | 21.7 Ų | Influences membrane permeability; lower PSA values are generally associated with better CNS penetration. |

| Hydrogen Bond Donors | 0 | The number of hydrogen atoms available to donate in a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen bond, influencing solubility and binding. |

| Rotatable Bonds | 5 | A measure of molecular flexibility, which can impact binding affinity and entropy. |

Synthesis Pathway: A Practical Approach

A plausible and efficient route to synthesize this compound is through the Williamson ether synthesis . This well-established reaction involves the coupling of an alkoxide with an alkyl halide.[8][9][10][11]

The proposed two-step synthesis is as follows:

-

Deprotonation of the Phenol: 3-(Trifluoromethyl)phenol is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) to form the corresponding sodium phenoxide. This alkoxide is a potent nucleophile.

-

Nucleophilic Substitution (SN2): The in situ generated phenoxide then reacts with 2-chloro-N,N-dimethylethanamine via an SN2 mechanism to form the desired ether product, this compound.

Caption: Figure 1: Proposed Williamson Ether Synthesis

Experimental Protocols for Physicochemical Profiling

The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.

Determination of pKa (Acid Dissociation Constant)

The pKa of the tertiary amine in the molecule can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the solution in a thermostated beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[12]

Caption: Figure 2: pKa Determination Workflow

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the gold standard for determining logP, providing a direct measure of the compound's partitioning between n-octanol and water.

Protocol: Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete phase separation.

-

Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[13]

Caption: Figure 3: logP Determination Workflow

Determination of Aqueous Solubility

Thermodynamic solubility is determined by measuring the concentration of a saturated solution of the compound in equilibrium with its solid form.

Protocol: Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, and 7.4).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Sample Processing: Filter or centrifuge the samples to remove any undissolved solid.

-

Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., LC-MS/MS).

-

Reporting: The solubility is reported as the concentration of the saturated solution at each pH.

Caption: Figure 4: Solubility Determination Workflow

Conclusion

This technical guide has provided a comprehensive, albeit predictive, physicochemical profile of this compound. The strategic inclusion of the trifluoromethyl group on the phenoxyethanamine scaffold suggests a molecule with potentially valuable drug-like properties. The provided computational data serves as a robust starting point for further investigation, and the detailed experimental protocols offer a clear path for the empirical validation of these crucial parameters. As with any in silico-derived data, experimental verification is paramount before committing significant resources to the development of this or any related compound.

References

-

Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. [Link]

-

Physicochemical properties and Drug likeness prediction using SwissADME. ResearchGate. [Link]

-

Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design? (2024, April 10). ResearchGate. [Link]

-

Williamson Ether Synthesis. University of Colorado Boulder. [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs. [Link]

-

Improving pKa Prediction Accuracy for PROTACs. ACD/Labs. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). (2021, July 21). ResearchGate. [Link]

-

Study Finds ACD/Labs pKa Predictions to be Most Accurate. ACD/Labs. [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017, March 3). PubMed Central. [Link]

-

Williamson Synthesis. Organic Chemistry Portal. [Link]

-

Decades of Reliable pKa Predictions. ACD/Labs. [Link]

-

Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. (2025, February 9). Journal of Current Pharma Research. [Link]

-

Frequently Asked Questions. SwissADME. [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central. [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. National Institutes of Health. [Link]

- Process for the preparation of phenethylamine derivatives.

-

Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, May 15). PubMed. [Link]

-

Blinded Predictions and Post Hoc Analysis of the Second Solubility Challenge Data: Exploring Training Data and Feature Set Selection for Machine and Deep Learning Models. PubMed Central. [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2025, August 6). ResearchGate. [Link]

-

Benzoxazine: a privileged scaffold in medicinal chemistry. (2022, July 5). PubMed. [Link]

-

Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. MDPI. [Link]

-

Ethylamine, N,N-dimethyl-2-(diphenylmethoxy)-, N-oxide, oxalate. PubChem. [Link]

-

Trends in PhysChem Properties of Newly Approved Drugs over the Last Six Years; Predicting Solubility of Drugs Approved in 2021. ResearchGate. [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. [Link]

-

Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PubMed Central. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

Sources

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. xisdxjxsu.asia [xisdxjxsu.asia]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SwissADME [swissadme.ch]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. acdlabs.com [acdlabs.com]

- 13. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine as a Fluoxetine Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluoxetine and Its Intermediates

Fluoxetine, widely recognized under the trade name Prozac, is a cornerstone in the treatment of clinical depression and other affective disorders. Its therapeutic action is primarily attributed to its function as a selective serotonin reuptake inhibitor (SSRI). The synthesis of fluoxetine has been the subject of extensive research, leading to various synthetic routes, each with its own set of intermediates, advantages, and challenges. A critical aspect of efficient drug synthesis lies in the strategic selection and preparation of key intermediates. This guide focuses on a pivotal intermediate, N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine , and its role in a streamlined synthesis of fluoxetine.

The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, lipophilicity, and binding affinity.[1] In the context of fluoxetine, the trifluoromethylphenoxy moiety is integral to its pharmacological activity. Therefore, the efficient synthesis of intermediates containing this group is of paramount importance. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, offering insights into the underlying chemical principles and practical considerations for its application in fluoxetine production.

Synthetic Pathway: The Williamson Ether Synthesis Approach

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis . This classic organic reaction involves the coupling of an alkoxide with an alkyl halide to form an ether. In this specific application, the sodium salt of 3-(trifluoromethyl)phenol acts as the nucleophile, attacking an electrophilic 2-(dimethylamino)ethyl halide.

Causality Behind Experimental Choices

The selection of reactants and conditions for the Williamson ether synthesis is crucial for optimizing yield and purity.

-

Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl group of 3-(trifluoromethyl)phenol, forming the more nucleophilic phenoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, driving the reaction forward. The byproduct, hydrogen gas, is easily removed from the reaction mixture. Alternatively, strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, often in a biphasic system with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[2][3]

-

Alkylating Agent: 2-(Dimethylamino)ethyl chloride is a common and cost-effective alkylating agent. The corresponding bromide or iodide salts can also be used and may exhibit higher reactivity due to the better leaving group ability of bromide and iodide ions.

-

Solvent System: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this SN2 reaction. These solvents effectively solvate the cation of the alkoxide, leaving the anionic nucleophile relatively free and highly reactive.[4] They also possess high boiling points, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.

The overall synthetic transformation is depicted below:

Caption: Synthetic route to the target intermediate.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-(Trifluoromethyl)phenol | 162.11 | 10.0 g | 61.7 |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 2.71 g | 67.8 |

| 2-(Dimethylamino)ethyl chloride HCl | 144.04 | 9.78 g | 67.8 |

| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |

| Diethyl Ether | - | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Step-by-Step Methodology

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Formation of the Phenoxide: 3-(Trifluoromethyl)phenol (10.0 g, 61.7 mmol) is dissolved in anhydrous DMF (100 mL) in the flask. The sodium hydride dispersion (2.71 g, 67.8 mmol) is carefully added portion-wise to the stirred solution at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium phenoxide.

-

Alkylation: A solution of 2-(dimethylamino)ethyl chloride hydrochloride (9.78 g, 67.8 mmol) in a minimal amount of anhydrous DMF is prepared and added dropwise to the reaction mixture via the dropping funnel.

-

Reaction Progression: The reaction mixture is heated to 80-90 °C and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Caption: A streamlined experimental workflow.

Purification and Characterization

Purification of the crude this compound is typically achieved by vacuum distillation or column chromatography on silica gel.

Analytical Techniques and Expected Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethylphenyl group, the methylene protons of the ethyl chain, and the methyl protons of the dimethylamino group. The aromatic protons will appear in the range of δ 7.0-7.5 ppm. The methylene protons adjacent to the oxygen and nitrogen atoms will appear as triplets at approximately δ 4.1 ppm and δ 2.7 ppm, respectively. The six protons of the dimethylamino group will appear as a singlet around δ 2.3 ppm.

-

13C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The methylene carbons and the methyl carbons of the dimethylamino group will also be present at their characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage (around 1250-1000 cm-1), the C-F bonds of the trifluoromethyl group (strong absorptions in the 1350-1100 cm-1 region), and the C-N stretching of the tertiary amine (around 1250-1020 cm-1).[5]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C11H14F3NO). Fragmentation patterns will likely involve cleavage of the ether bond and the ethyl chain.

| Analytical Data Summary | |

| 1H NMR (predicted) | Aromatic protons: δ 7.0-7.5 (m, 4H); -OCH2-: δ 4.1 (t, 2H); -NCH2-: δ 2.7 (t, 2H); -N(CH3)2: δ 2.3 (s, 6H) |

| IR (predicted, cm-1) | C-F stretch: ~1330, ~1160, ~1120; C-O-C stretch: ~1250, ~1070; C-N stretch: ~1150 |

| Mass Spec (m/z) | [M]+ calculated for C11H14F3NO: 233.10 |

Role in Fluoxetine Synthesis

This compound serves as a key precursor in a multi-step synthesis of fluoxetine. The subsequent steps typically involve a demethylation reaction to form the corresponding secondary amine, N-methyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, followed by a reaction to introduce the 3-phenylpropan-1-ol backbone.[6][7][8]

The use of this intermediate offers several advantages:

-

Convergent Synthesis: It allows for the independent synthesis of the two key fragments of the fluoxetine molecule, which can then be coupled in a later step.

-

High Purity: The intermediate can be purified to a high degree, which is crucial for ensuring the quality of the final active pharmaceutical ingredient (API).[6]

-

Versatility: The synthetic route can be adapted to produce various analogs of fluoxetine for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable intermediate in the synthesis of fluoxetine. Its preparation via the Williamson ether synthesis is a robust and scalable method. A thorough understanding of the reaction mechanism, optimal conditions, and appropriate purification and characterization techniques is essential for researchers and drug development professionals working on the synthesis of fluoxetine and related compounds. This guide provides a solid technical foundation for the synthesis and application of this important intermediate.

References

-

U.S. Patent 5,225,585, "Production of fluoxetine and new intermediates," issued July 6, 1993.

-

World Intellectual Property Organization Patent WO/2000/021917, "Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof," published April 20, 2000.

-

Infrared Spectroscopy.

-

U.S. Patent 5,166,437, "Process for the preparation of fluoxetine," issued November 24, 1992.

-

World Intellectual Property Organization Patent WO/1998/011054, "Process for the preparation of fluoxetine," published March 19, 1998.

-

Experiment 06 Williamson Ether Synthesis.

-

Organic Chemistry Williamson Ether Synthesis.

-

Williamson Ether Synthesis.

-

Williamson Ether Synthesis.

-

The Williamson Ether Synthesis.

-

Ethylamine, N,N-dimethyl-2-phenoxy-.

-

N, N-Dimethyl-2-(3, 4, 5-trifluorophenoxy)ethanamine, min 97%, 100 mg.

-

3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships.

-

European Patent EP0216646A2, "N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained," published April 1, 1987.

-

Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

-

Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1).

-

Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine.

-

World Intellectual Property Organization Patent WO/1994/000416, "Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof," published January 6, 1994.

-

N,N-Dimethyl-2-(1-phenyl-1-(pyridin-4-yl)ethoxy)ethanamine.

-

Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis.

-

N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine.

-

Trifluoromethyl substituted aromatic compounds.

-

Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. EP0529842A2 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]

- 6. WO2000021917A1 - Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof - Google Patents [patents.google.com]

- 7. Process for the preparation of fluoxetine - Patent US-5166437-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO1998011054A1 - Process for the preparation of fluoxetine - Google Patents [patents.google.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Trifluoromethyl-Containing Phenoxyethanamines

An in-depth technical guide by a Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of trifluoromethyl-containing phenoxyethanamines, a chemical class exemplified by the landmark antidepressant, Fluoxetine. We will explore the profound influence of the CF3 group on the physicochemical properties, metabolic stability, and biological activity of these molecules. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of foundational principles, structure-activity relationships (SAR), detailed experimental protocols, and future perspectives in the field.

Section 1: The Trifluoromethyl Group: A Paradigm of Bioisosteric Replacement

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a powerful strategy to enhance its therapeutic profile.[1][2] Unlike a simple methyl group, the CF3 moiety imparts a unique combination of steric and electronic properties that can dramatically alter a molecule's behavior in a biological system.[1][3]

Key Physicochemical Impacts:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance.[4] Replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group can significantly increase a drug's half-life and bioavailability.[4][5]

-

Lipophilicity: The CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[1] This property enhances a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is critical for centrally acting drugs.[5][6]

-

Electronic Effects: As a potent electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby basic groups, such as the amine in the phenoxyethanamine scaffold.[3][7] This modulation of basicity can alter drug-receptor interactions and solubility profiles.

-

Binding Affinity: The steric bulk and unique electronic nature of the CF3 group can lead to enhanced binding affinity.[1] It can participate in favorable van der Waals forces, dipole-dipole interactions, and even non-traditional halogen bonding within a protein's binding pocket.[1]

Caption: Logical relationship of the trifluoromethyl group's impact on ADME properties.

Section 2: Synthesis of Trifluoromethyl-Containing Phenoxyethanamines

The synthesis of this class of compounds is generally achievable through well-established synthetic routes. A common and robust approach involves a two-step process: nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis to form the core phenoxy ether, followed by the introduction or modification of the ethanamine side chain.

The causality behind this choice is twofold:

-

Convergent Approach: It allows for the independent synthesis and modification of the trifluoromethyl-substituted phenol and the ethanamine side-chain, enabling the rapid generation of a library of analogs for SAR studies.

-

Robustness: The Williamson ether synthesis is a reliable and high-yielding reaction, tolerant of a wide range of functional groups.

Caption: A typical experimental workflow for synthesizing phenoxyethanamines.

Section 3: Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of trifluoromethyl-containing phenoxyethanamines is the inhibition of neurotransmitter reuptake, particularly serotonin.

Case Study: Fluoxetine (Prozac)

Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) is a selective serotonin reuptake inhibitor (SSRI) and a quintessential example of this class.[3][7] Its mechanism of action involves blocking the serotonin transporter (SERT) protein located on the presynaptic neuron terminal.[7]

Mechanism of Action:

-

Serotonin (5-HT) is released from the presynaptic neuron into the synaptic cleft.

-

5-HT binds to postsynaptic receptors, propagating the nerve signal.

-

The SERT protein actively transports excess 5-HT from the cleft back into the presynaptic neuron, terminating the signal.

-

Fluoxetine binds to SERT, inhibiting this reuptake process.

-

This inhibition leads to an increased concentration and prolonged availability of 5-HT in the synaptic cleft, enhancing serotonergic neurotransmission.

The inclusion of the CF3 group at the para-position of the phenoxy ring was a critical discovery. SAR studies showed that this substitution increased the potency for inhibiting 5-HT uptake by 6-fold compared to the non-fluorinated analog.[7]

Caption: Simplified signaling pathway inhibited by a trifluoromethyl-containing drug.

Structure-Activity Relationship (SAR) Data

The positioning and nature of substituents on the phenoxyethanamine scaffold are critical for activity and selectivity.

| Position of -CF3 on Phenoxy Ring | Relative SERT Inhibition Potency | Rationale |

| Para (4-position) | +++++ | Optimal fit in the SERT binding pocket; maximizes beneficial electronic and steric effects.[7] |

| Meta (3-position) | +++ | Reduced potency compared to para; suboptimal orientation within the binding site. |

| Ortho (2-position) | + | Steric hindrance likely interferes with proper binding to the transporter. |

| No -CF3 Group | + | Serves as a baseline, highlighting the dramatic potency increase with trifluoromethylation.[7] |

Section 4: Experimental Protocols for Biological Evaluation

To validate the biological activity and metabolic profile of novel trifluoromethyl-containing phenoxyethanamines, a series of robust in vitro assays are essential. The protocols described below are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Efficacy - [³H]-Citalopram Binding Assay for SERT Affinity

Principle: This is a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human serotonin transporter (hSERT). [³H]-Citalopram, a high-affinity radioligand for SERT, is displaced by the test compound in a concentration-dependent manner. The choice of this method is based on its high throughput and direct measurement of target engagement.

Methodology:

-

Preparation of Membranes: Use cell membranes prepared from HEK293 cells stably expressing hSERT. Thaw membranes on ice and resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Assay Plate Setup: In a 96-well plate, add:

-

Total Binding Wells: 25 µL Assay Buffer.

-

Non-Specific Binding (NSB) Wells: 25 µL of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to define binding to non-SERT components.

-

Test Compound Wells: 25 µL of test compound serially diluted in assay buffer.

-

-

Radioligand Addition: Add 50 µL of [³H]-Citalopram (final concentration ~1 nM) to all wells.

-

Membrane Addition: Add 125 µL of the prepared hSERT cell membranes (~10-20 µg protein/well) to all wells.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation. The incubation time is determined through kinetic experiments to ensure equilibrium is reached.

-

Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding (Total Binding CPM - NSB CPM). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolism - Human Liver Microsome (HLM) Stability Assay

Principle: This assay evaluates the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of CYP enzymes. The rate of disappearance of the parent compound over time is measured to predict its intrinsic clearance. This is a standard, field-proven method for early ADME assessment.

Methodology:

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO.

-

HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

NADPH Solution: Prepare a 10 mM solution of NADPH (the essential cofactor for CYP enzymes) in buffer.

-

-

Incubation:

-

Pre-warm the HLM solution and test compound dilutions to 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH solution. The final concentration of the test compound should be 1 µM to ensure enzyme kinetics are in the linear range.

-

Negative controls are run in parallel without NADPH to account for non-enzymatic degradation.

-

-

Time-Point Sampling: Aliquot 50 µL samples from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Immediately stop the reaction in each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound). This precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Monitor the disappearance of the parent compound relative to the stable internal standard.

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the resulting line (-k) is the elimination rate constant. Calculate the in vitro half-life (t½) as 0.693/k.

Section 5: Conclusion and Future Directions

Trifluoromethyl-containing phenoxyethanamines represent a mature yet continually relevant class of bioactive molecules. The strategic use of the CF3 group provides a clear advantage in optimizing metabolic stability and target affinity, particularly for CNS targets.[5] The success of Fluoxetine has paved the way for extensive research, but opportunities remain. Future research will likely focus on:

-

Target Selectivity: Modifying the scaffold to achieve selectivity for other monoamine transporters (e.g., dopamine or norepinephrine) or entirely new target classes.

-

Polypharmacology: Designing molecules that intentionally interact with multiple targets to treat complex diseases.

-

Novel Trifluoromethylation Methods: Employing new synthetic methods, such as photoredox catalysis, for late-stage trifluoromethylation, which allows for the rapid diversification of complex drug candidates.[8]

By understanding the fundamental principles outlined in this guide, researchers can continue to leverage the power of the trifluoromethyl group to design the next generation of effective and safe therapeutics.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Trifluoromethyl group - Wikipedia. Wikipedia.

- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC.

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Design and biological activity of trifluoromethyl containing drugs. Wechem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.

- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Trifluoromethyl Group in the Pharmacological Profile of Fluoxetine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, widely known as fluoxetine, represents a landmark in psychopharmacology as a selective serotonin reuptake inhibitor (SSRI). A cornerstone of its molecular architecture and pharmacological success is the trifluoromethyl (CF3) group positioned on the phenoxy ring. This guide dissects the multifaceted role of this seemingly simple substituent. We will explore how the unique electronic and steric properties of the CF3 group are not merely ancillary but are, in fact, integral to fluoxetine's distinct physicochemical properties, pharmacodynamic profile, and pharmacokinetic behavior. By examining its influence on lipophilicity, metabolic stability, target binding affinity, and enzymatic interactions, this document provides a comprehensive analysis of why the trifluoromethyl group is a critical determinant of fluoxetine's clinical efficacy and safety profile.

Introduction: The Emergence of a "Super-Methyl" Group in Antidepressant Design

The development of fluoxetine marked a pivotal shift from broad-spectrum tricyclic antidepressants to highly selective agents. The core design challenge was to achieve potent and selective inhibition of the serotonin transporter (SERT) while minimizing off-target activities that caused undesirable side effects. The solution was found in the strategic incorporation of a trifluoromethyl group.[1][2]

The CF3 group is often called a "super-methyl" group in medicinal chemistry.[3] While sterically similar to a methyl group, its electronic properties are profoundly different. It acts as a strong electron-withdrawing group and possesses high lipophilicity and metabolic stability.[4][5] These characteristics are instrumental in shaping the overall profile of a drug candidate.[6][7] In fluoxetine, the CF3 group is a prime example of how a single functional group can fundamentally enhance a molecule's therapeutic potential, influencing everything from its ability to cross the blood-brain barrier to its interaction with metabolic enzymes.[3][6]

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses the rate at which a compound is metabolized, providing a direct measure of the stability conferred by the CF3 group.

Objective: To determine the intrinsic clearance rate of a compound in the presence of metabolic enzymes.

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (a source of CYP enzymes) and a NADPH-regenerating system (cofactor for CYP activity) in a phosphate buffer.

-

Initiation: Add the test compound (e.g., fluoxetine or a non-CF3 analog) to the pre-warmed reaction mixture to start the reaction.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the enzymatic reaction.

-

Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the degradation rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

Conclusion

The trifluoromethyl group in this compound is far more than a simple substituent; it is a masterstroke of medicinal chemistry. Its strategic placement is fundamental to the drug's success, profoundly influencing its entire pharmacological profile. It enhances lipophilicity for blood-brain barrier penetration, confers exceptional metabolic stability leading to a long half-life, and critically, it drives the high-affinity and selective binding to the serotonin transporter that defines fluoxetine's therapeutic action. [1][5][6]Understanding the multifaceted contributions of this powerful functional group provides invaluable insight for today's researchers and scientists aiming to design the next generation of targeted and effective therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (MDPI) [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (PubMed) [Link]

-

Fluoxetine, a Highly Selective Serotonin Reuptake Inhibitor: A Review of Preclinical Studies. (Cambridge University Press & Assessment) [Link]

-

The structure activity relationship of antidepressants and the specificity in drug therapy. (Conference Series) [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (PMC - PubMed Central) [Link]

-

Trifluoromethyl group - Wikipedia. (Wikipedia) [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (ResearchGate) [Link]

-

What other receptors does fluoxetine (Selective Serotonin Reuptake Inhibitor) act on besides the serotonin transporter?. (Dr.Oracle) [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (ACS Publications) [Link]

-

What is the receptor profile of fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI)?. (Dr.Oracle) [Link]

-

Structure-Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production. (PubMed) [Link]

-

Fluoxetine | C17H18F3NO | CID 3386 - PubChem. (NIH) [Link]

-

Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. (PMC - PubMed Central) [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF. (ResearchGate) [Link]

-

Figure 7. Trifluoromethylphenyl moiety of fluoxetine is essential in... (ResearchGate) [Link]

-

Fluoxetine - Wikipedia. (Wikipedia) [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (Hovione) [Link]

-

The Psychopharmacology of Fluoxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (Psychopharmacology Institute) [Link]

-

Chemical structure of fluoxetine (LY110140). | Download Scientific Diagram. (ResearchGate) [Link]

-

Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. (PMC - NIH) [Link]

-

Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. (PMC - PubMed Central) [Link]

-

Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. (PubMed) [Link]

-

Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. (ResearchGate) [Link]

-

Inhibition by fluoxetine of cytochrome P450 2D6 activity.. (ClinPGx) [Link]

Sources

- 1. Fluoxetine, a Highly Selective Serotonin Reuptake Inhibitor: A Review of Preclinical Studies | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine and Its Analogs: A Scaffolding for Novel CNS Therapeutics

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine belongs to the aryloxypropanamine class of compounds, a cornerstone in modern neuropharmacology. Its structure is analogous to fluoxetine, the first SSRI approved for major depressive disorder, which revolutionized the treatment of depression by offering a more targeted mechanism of action compared to previous generations of antidepressants like tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs)[1].

The defining features of this scaffold—a trifluoromethyl-substituted phenoxy ring linked via an ether oxygen to an N,N-dimethylethanamine side chain—confer high affinity and selectivity for the serotonin transporter (SERT)[2][3]. Understanding the nuances of this molecular architecture is critical for designing next-generation therapeutics with improved efficacy, selectivity, and side-effect profiles. This guide delves into the key experimental considerations for synthesizing, evaluating, and optimizing these potent neuromodulators.

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound and its analogs typically follows established nucleophilic substitution pathways. The choice of route often depends on the availability and cost of starting materials. A common and reliable method is the Williamson ether synthesis.

General Synthesis Scheme

The primary route involves the reaction of the sodium salt of 3-(trifluoromethyl)phenol with N,N-dimethyl-2-chloroethanamine. This approach is efficient for generating the core scaffold, which can then be used for further derivatization.

Caption: General Williamson ether synthesis for the target compound.

Experimental Protocol: Synthesis

-

Phenoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)phenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C. Causality Note: Using a strong, non-nucleophilic base ensures complete deprotonation of the phenol to the more nucleophilic phenoxide without competing side reactions. Allow the mixture to stir for 30-60 minutes at room temperature until hydrogen gas evolution ceases.

-

Nucleophilic Substitution: Add N,N-dimethyl-2-chloroethanamine hydrochloride (1.2 eq) along with a base like triethylamine to free the amine, or use the free base form directly. Heat the reaction mixture to 60-80°C. Causality Note: Heating is necessary to overcome the activation energy for the SN2 reaction between the phenoxide and the alkyl halide. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, cool the reaction to room temperature and quench by slowly adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate in vacuo. The crude product is then purified, typically via flash column chromatography on silica gel or vacuum distillation, to yield the final product. Analytical data (¹H NMR, ¹³C NMR, MS) should be collected to confirm the structure and purity.

Self-Validation: The purity of the final compound must be ≥98% as determined by HPLC and NMR to be suitable for biological assays. The structural confirmation via mass spectrometry should show the correct molecular ion peak.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of this class of compounds is exquisitely sensitive to structural modifications. Decades of research on fluoxetine and related analogs have provided a robust SAR framework.[1]

The Phenoxy Ring

-

Trifluoromethyl (CF₃) Group: The position of the electron-withdrawing CF₃ group is critical. Para-substitution (as in fluoxetine) generally confers high selectivity for SERT over the norepinephrine transporter (NET).[2] Meta-substitution, as in our core topic, also yields potent SERT inhibitors, while ortho-substitution tends to increase NET affinity.[2] The CF₃ group itself enhances potency, likely through favorable interactions within the transporter's binding pocket.[3]

-

Other Substituents: Replacing the CF₃ group with other halogens (e.g., -Cl, -F) or removing it entirely can modulate potency and selectivity. Generally, electron-withdrawing groups in the para position are preferred for high SERT affinity.[3]

The Amine Group

-

N-Alkylation: The nature of the substituent on the nitrogen atom profoundly impacts activity. The N-methyl group (as in fluoxetine) or N,N-dimethyl group is often optimal for SERT inhibition.[2] A recent study on fluoxetine analogs showed that replacing the N-methyl with an N-propyl group maintained potent anti-inflammatory activity, while larger or aromatic substituents like N-phenyl were inactive.[4][5] This suggests that steric bulk at this position is a critical limiting factor.

-

Primary vs. Secondary vs. Tertiary Amines: Secondary amines (e.g., fluoxetine) and tertiary amines (e.g., this compound) are generally more potent SERT inhibitors than the corresponding primary amines.

The table below summarizes key SAR findings for aryloxypropanamine analogs.

| Modification | Position | Effect on SERT Affinity | Reference |

| CF₃ Group | Para | High affinity and selectivity | [2][3] |

| CF₃ Group | Ortho | Increased NET affinity | [2] |

| N-Methyl Group | Amine | High SERT affinity | [2] |

| N,N-Dimethyl Group | Amine | Reduced SERT affinity vs. N-Methyl | [2] |

| N-Propyl Group | Amine | Maintained activity (anti-inflammatory) | [4][5] |

| N-Phenyl Group | Amine | Inactive (anti-inflammatory) | [4][5] |

Pharmacological Evaluation: In Vitro Assays

Characterizing the pharmacological profile of new analogs is essential. The primary assay for this class of compounds is the serotonin reuptake inhibition assay, which directly measures the compound's ability to block SERT function.

Serotonin Reuptake Inhibition Assay

This assay quantifies the inhibition of [³H]serotonin uptake into cells or synaptosomes that express SERT. Human embryonic kidney (HEK293) cells stably transfected with human SERT (hSERT) are a common system, as are human choriocarcinoma JAR cells, which endogenously express high levels of SERT.[6][7]

Caption: Workflow for an in vitro [³H]Serotonin reuptake inhibition assay.

Experimental Protocol: [³H]Serotonin Uptake Assay using JAR Cells

-

Cell Culture: Culture human JAR cells in appropriate media until they reach ~80-90% confluency in 96-well plates. JAR cells are a robust model as they endogenously express hSERT at high levels.[6][7]

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubation: Add 100 µL of KRH buffer containing various concentrations of the test compound (e.g., this compound) to each well. Include wells with a known SSRI (e.g., fluoxetine) as a positive control and wells with buffer only as a negative (vehicle) control. Incubate for 15 minutes at 37°C. Causality Note: Pre-incubation allows the inhibitor to bind to the transporter before the introduction of the substrate.

-

Uptake Initiation: Add 20 µL of KRH buffer containing [³H]serotonin (final concentration ~10-20 nM) to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate for 10 minutes at 37°C. Non-specific uptake is determined in parallel by performing the incubation at 4°C or in the presence of a saturating concentration of a potent inhibitor.

-

Termination and Lysis: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer. Lyse the cells by adding 200 µL of 1% SDS solution.

-

Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The IC₅₀ for fluoxetine in this assay is typically in the low nanomolar range (e.g., 15.8 nM in JAR cells).[6]